molecular formula C19H23N5O B7136895 N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine

Cat. No.: B7136895
M. Wt: 337.4 g/mol
InChI Key: OTZROXQDUVXRET-UHFFFAOYSA-N
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Description

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperidine ring, and a benzoxazole ring

Properties

IUPAC Name

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-12-4-5-17-16(10-12)23-19(25-17)22-15-6-8-24(9-7-15)18-11-13(2)20-14(3)21-18/h4-5,10-11,15H,6-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZROXQDUVXRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)NC3CCN(CC3)C4=NC(=NC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. The synthetic route may include:

    Preparation of 2,6-dimethylpyrimidine: This can be achieved through the condensation of acetone with formamide in the presence of a strong acid catalyst.

    Synthesis of piperidine derivative: The piperidine ring can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Formation of benzoxazole ring: This can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the pyrimidine, piperidine, and benzoxazole rings using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-benzoxazol-2-amine: Lacks the methyl group on the benzoxazole ring.

    N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methylbenzoxazole: Similar structure but different substitution pattern.

Uniqueness

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-5-methyl-1,3-benzoxazol-2-amine is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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